1-(5-Fluoropyrimidin-4-yl)ethanol
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Overview
Description
1-(5-Fluoropyrimidin-4-yl)ethanol is a chemical compound with the molecular formula C6H7FN2O It is a fluorinated pyrimidine derivative, which means it contains a pyrimidine ring with a fluorine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-4-yl)ethanol typically involves the fluorination of a pyrimidine precursor followed by the introduction of an ethanol group. One common method involves the reaction of 5-fluoropyrimidine with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial methods may also include continuous flow processes and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-(5-Fluoropyrimidin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)ethanol involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanol: This compound has a similar structure but contains a chlorine atom instead of a fluorine atom.
1-(5-Fluoropyrimidin-2-yl)ethanol: This compound has the fluorine atom attached at a different position on the pyrimidine ring.
Uniqueness
1-(5-Fluoropyrimidin-4-yl)ethanol is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPILRVVKYQRMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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